Dermorphin (acetate)

Description

BenchChem offers high-quality Dermorphin (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dermorphin (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H54N8O12 |

|---|---|

Molecular Weight |

862.9 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H50N8O10.C2H4O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;1-2(3)4/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);1H3,(H,3,4)/t23-,29+,30+,31+,32+,33+;/m1./s1 |

InChI Key |

UQNSJPMLMSSQJY-YYEHHWDVSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dermorphin (Acetate) from Phyllomedusa Frogs: A Technical Guide to Its Discovery, Characterization, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Dermorphin (B549996), a heptapeptide (B1575542) opioid isolated from the skin of South American frogs of the genus Phyllomedusa, represents a significant milestone in peptide pharmacology.[1] Its discovery revealed a molecule with exceptionally high potency and selectivity for the µ-opioid receptor, far exceeding that of morphine.[1][2][3] A unique structural feature, the presence of a D-alanine residue at the second position, confers remarkable resistance to enzymatic degradation and is critical for its potent biological activity.[4][5][6] This technical guide provides an in-depth overview of the discovery, isolation, structural characterization, and pharmacological analysis of dermorphin. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Isolation

The journey to identify dermorphin began in the early 1980s with the pioneering work of Vittorio Erspamer and his colleagues, who were investigating the rich chemical diversity of amphibian skin secretions.[4] They isolated a heptapeptide from the skin of the waxy monkey tree frog, Phyllomedusa sauvagei, that exhibited exceptionally potent and prolonged opiate-like effects.[2][4][5] This peptide was aptly named "dermorphin," a portmanteau of "derm" (skin) and "morphine."[4]

The isolation and purification process is a multi-step workflow that begins with the collection of skin secretions and culminates in the acquisition of the pure peptide for structural and functional analysis.

Structural Characterization and Physicochemical Properties

The definitive structure of dermorphin was determined to be the heptapeptide H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[1][5] The most remarkable feature is the D-alanine at position 2. This is highly unusual in vertebrate peptides, as protein synthesis exclusively utilizes L-amino acids. The presence of this D-amino acid is the result of a post-translational modification by an amino acid isomerase enzyme.[1][3] This single stereochemical change is crucial for dermorphin's high potency, as it protects the N-terminus from degradation by aminopeptidases.

| Property | Value | Reference |

| Amino Acid Sequence | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | [1][3][5] |

| Molecular Formula | C₄₀H₅₀N₈O₁₀ | [1][3][7] |

| Molar Mass | 802.886 g/mol | [1][3] |

| Key Feature | D-Alanine at position 2 | [1][4][6] |

Pharmacological Profile

Dermorphin is a potent and highly selective agonist for the µ-opioid receptor (MOR).[1][8][9][10] Its affinity for the MOR is significantly higher than that of morphine and other endogenous opioids, which underlies its powerful analgesic effects.

Receptor Binding Affinity and Selectivity

Radioligand binding assays are used to determine the affinity of dermorphin for different opioid receptor subtypes (µ, δ, κ). These experiments typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and measuring the displacement by dermorphin.

| Ligand | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity (vs. µ) |

| Dermorphin | µ (Mu) | ~0.3 - 1.5 | - |

| δ (Delta) | > 1000 | > 650-fold | |

| κ (Kappa) | > 2000 | > 1300-fold | |

| Morphine | µ (Mu) | ~2.0 - 5.0 | - |

| δ (Delta) | ~200 | ~40-fold | |

| κ (Kappa) | ~30 | ~6-fold | |

| Note: Kᵢ values are compiled from multiple sources and represent typical ranges. Exact values vary by experimental conditions. |

Mechanism of Action and Signaling Pathway

Like other µ-opioid agonists, dermorphin activates the MOR, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal activity and analgesia.

-

Binding and G-Protein Activation: Dermorphin binds to the extracellular domain of the MOR.

-

Gαᵢ/₀ Subunit Activation: The receptor activates the associated inhibitory G-protein (Gαᵢ/₀), causing the exchange of GDP for GTP.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/₀ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit dissociates and directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

Reduced Neurotransmission: The combined effects of hyperpolarization and reduced calcium influx decrease the release of neurotransmitters (like substance P and glutamate) from presynaptic terminals, inhibiting pain signal transmission.

In Vitro and In Vivo Potency

Dermorphin's potency is orders of magnitude greater than that of morphine in both in vitro functional assays and in vivo models of analgesia.[1][3][11]

| Assay Type | Test System | Parameter | Dermorphin | Morphine | Potency Ratio (Dermorphin/Morphine) |

| In Vitro | Guinea Pig Ileum (GPI) | IC₅₀ (nM) | ~0.4 - 1.0 | ~40 - 60 | ~50 - 100x |

| In Vitro | GTPγ[³⁵S] Binding | EC₅₀ (nM) | ~1.0 - 5.0 | ~20 - 40 | ~10 - 20x |

| In Vivo | Mouse Hot Plate (i.c.v.) | ED₅₀ (pmol/rat) | ~15 - 25 | ~10,000 - 20,000 | ~700 - 1000x |

| In Vivo | Mouse Tail Flick (i.v.) | ED₅₀ (µmol/kg) | ~1.0 | ~11.3 | ~11x |

| Note: Potency values are compiled from multiple sources[4][6][12][13] and represent typical findings. i.c.v. = intracerebroventricular; i.v. = intravenous. |

Key Experimental Methodologies

Peptide Extraction from Phyllomedusa Skin

-

Stimulation: Skin secretions are obtained by mild chemical or electrical stimulation. A common non-invasive method involves administering norepinephrine.[14][15][16]

-

Collection: Secretions are washed from the frog's skin with deionized water or a buffer and immediately processed or lyophilized.

-

Extraction: The collected material is homogenized in methanol.[5] Methanol serves to precipitate larger proteins while keeping smaller peptides like dermorphin in solution.

-

Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet insoluble material. The supernatant, containing the peptides, is collected.

-

Initial Cleanup: The supernatant is passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to remove salts and highly polar molecules, concentrating the peptide fraction.[14]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying dermorphin from the crude extract.[17][18][19]

-

Column: C18 stationary phase (e.g., Vydac C18, 5 µm particle size).[17]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[19]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[19]

-

Gradient: A linear gradient from a low concentration of Mobile Phase B (e.g., 5%) to a high concentration (e.g., 60%) over 30-60 minutes.

-

Flow Rate: Typically 1.0 mL/min for analytical scale or higher for preparative scale.

-

Detection: UV absorbance is monitored at 214 nm (peptide bonds) and 280 nm (tyrosine residues).

-

Procedure: The concentrated extract is injected onto the column. Fractions are collected as peaks elute, guided by the UV chromatogram. Fractions corresponding to dermorphin are pooled for further analysis.

Mass Spectrometry (MS) for Structural Analysis

MS is used to confirm the molecular weight and determine the amino acid sequence of the purified peptide.[20][21][22]

-

Molecular Weight Confirmation: The purified fraction is analyzed by Electrospray Ionization (ESI) or MALDI-TOF MS. A mass peak corresponding to the theoretical mass of dermorphin (802.88 Da) confirms its presence.[20]

-

Sequencing (Tandem MS/MS): The ion corresponding to dermorphin is selected and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.[21] The mass shift of the second amino acid confirms the presence of alanine, and chiral analysis is required to definitively identify it as the D-isomer.

Guinea Pig Ileum (GPI) Bioassay

This classic in vitro functional assay measures the inhibitory effect of opioids on neurotransmitter release in intestinal smooth muscle.[23][24][25][26]

-

Tissue Preparation: A segment of the ileum from a guinea pig is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine (B1216132) and subsequent muscle contraction. Contractions are measured with an isotonic transducer.

-

Drug Application: A stable baseline of contractions is established. Dermorphin (or other opioids) is added to the bath in increasing concentrations.

-

Data Analysis: The drug's ability to inhibit the electrically-induced contractions is measured. An IC₅₀ value (the concentration that causes 50% inhibition of the contractile response) is calculated to determine potency.[27]

Conclusion and Future Directions

The discovery of dermorphin from Phyllomedusa frogs was a landmark in opioid research. Its unique D-amino acid structure provided critical insights into peptide stability and receptor interaction. Dermorphin's high potency and selectivity for the µ-opioid receptor have made it an invaluable pharmacological tool and a lead compound for the development of novel analgesics.[13][28] The methodologies detailed in this guide—from extraction and purification to detailed functional analysis—represent the core experimental framework necessary for the continued exploration of novel bioactive peptides from natural sources. Future research may focus on designing dermorphin analogs with improved side-effect profiles, leveraging its potent analgesic properties while minimizing adverse effects like respiratory depression and tolerance.[4][11]

References

- 1. Dermorphin - Wikipedia [en.wikipedia.org]

- 2. world-of-peptides.com [world-of-peptides.com]

- 3. Dermorphin [bionity.com]

- 4. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid composition and sequence of dermorphin, a novel opiate-like peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dermorphin | C40H50N8O10 | CID 5485199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abbiotec.com [abbiotec.com]

- 10. Dermorphin | Opioid Receptor | TargetMol [targetmol.com]

- 11. Dermorphin: The Powerful Frog-Derived Peptide - Zeptides X [zeptides.com]

- 12. Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo) | PLOS One [journals.plos.org]

- 13. In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin–Ranatensin Hybrid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Reversed-phase HPLC study on the in vitro enzymic degradation of dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A high throughput approach for determination of dermorphin in human urine using liquid chromatography-mass spectrometry for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]

- 23. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Guinea Pig Ileum [norecopa.no]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

Dermorphin (Acetate): A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin (B549996) is a naturally occurring heptapeptide (B1575542) opioid agonist first isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2][3] It exhibits high potency and selectivity for the μ-opioid receptor (MOR), demonstrating analgesic effects 30 to 40 times more potent than morphine.[1][4] A unique characteristic of dermorphin is the presence of a D-alanine residue at the second position, which is a rare occurrence in peptides synthesized by animal cells and is the result of an unusual post-translational modification.[1][2] This D-amino acid is crucial for its potent biological activity.[5] This guide provides a detailed overview of the chemical structure, stereochemistry, and pharmacological properties of dermorphin and its acetate (B1210297) salt form, which is commonly used in research due to its enhanced solubility and stability.[6]

Chemical Structure and Stereochemistry

Dermorphin is a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[1][2] The presence of the D-alanine residue at position 2 is a critical determinant of its high affinity for the μ-opioid receptor.[5] Replacing D-Ala with its L-Ala enantiomer results in a drastic reduction in binding potency.[5]

-

IUPAC Name: (2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide[6][7]

-

Molar Mass (Free Base): 802.886 g·mol⁻¹[1]

-

Stereochemistry: Dermorphin possesses six stereocenters. The specific configuration is essential for its biological activity. The stereochemistry of the amino acid residues is L-Tyrosine, D-Alanine, L-Phenylalanine, L-Tyrosine, L-Proline, and L-Serine.[7][8]

The acetate salt of dermorphin (C₄₀H₅₀N₈O₁₀ • C₂H₄O₂) is formed by the protonation of one or more of the basic nitrogen atoms in the peptide, with the acetate anion acting as the counter-ion. This salt form is often preferred for experimental use due to its improved handling and solubility characteristics.[6][9]

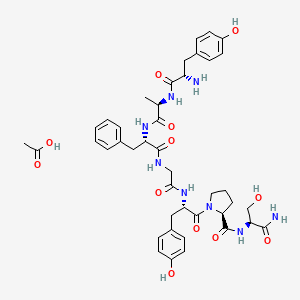

Caption: Chemical structure of Dermorphin.

Quantitative Pharmacological Data

Dermorphin is a potent and highly selective agonist for the μ-opioid receptor. Its binding affinity and functional potency have been characterized in various in vitro and in vivo models.

Table 1: Opioid Receptor Binding Affinities of Dermorphin

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| μ (mu) | Rat brain membranes | [³H]Dermorphin | 0.35 | [5] |

| μ (mu) | CHO-hMOR cells | [³H]DPN | 9.26 | [10] |

| μ (mu) | HEK-hMOR cells | [³H]DPN | 8.29 | [10] |

| δ (delta) | CHO-hDOR cells | [³H]DPN | 7.03 | [10] |

| κ (kappa) | CHO-hKOR cells | [³H]DPN | Inactive | [10] |

Table 2: Functional Potency of Dermorphin

| Assay | Cell/Tissue Type | Parameter | Value | Reference |

| GTPγ[³⁵S] Binding | CHO-hMOR cells | pEC₅₀ | 7.83 | [11] |

| GTPγ[³⁵S] Binding | HEKhMOP cells | pEC₅₀ | 7.84 | [10] |

| cAMP Inhibition | CHO-hMOR cells | - | Reverses forskolin-induced cAMP increase | [11] |

| Calcium Mobilization | CHO-hMOR-Gαqi5 cells | pEC₅₀ | 8.07 | [11] |

| ERK1/2 Phosphorylation | HEKhMOP cells | - | 6.98-fold increase at 5 min | [10] |

| Guinea Pig Ileum (GPI) | Guinea Pig Ileum | IC₅₀ | 0.3 nM | [12] |

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the affinity of a ligand for a receptor by assessing its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes from rat brain or cells expressing the opioid receptor of interest (e.g., CHO or HEK cells) are prepared by homogenization and centrifugation.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO or [³H]Dermorphin for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (dermorphin).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[13]

Caption: Workflow for a radioligand competition binding assay.

GTPγ[³⁵S] Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to Gα subunits upon receptor activation.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the μ-opioid receptor are prepared.

-

Incubation: Membranes are incubated with varying concentrations of dermorphin in the presence of GDP and GTPγ[³⁵S].

-

Reaction Termination: The assay is terminated by rapid filtration.

-

Quantification: The amount of membrane-bound GTPγ[³⁵S] is determined by scintillation counting.

-

Data Analysis: Data are analyzed to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal stimulation).[10][11]

Cyclic AMP (cAMP) Formation Assay

This assay measures the functional consequence of activating Gi/o-coupled receptors like the μ-opioid receptor, which inhibit the enzyme adenylyl cyclase.

Methodology:

-

Cell Culture: Cells expressing the μ-opioid receptor (e.g., CHO-hMOR) are cultured.

-

Stimulation: Cells are pre-treated with dermorphin at various concentrations, followed by stimulation of adenylyl cyclase with forskolin.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The ability of dermorphin to inhibit forskolin-stimulated cAMP production is quantified.[11]

Signaling Pathways

Upon binding to the μ-opioid receptor, dermorphin initiates a cascade of intracellular signaling events primarily through the heterotrimeric Gi/o protein.

Primary Signaling Pathway (Gi/o-Coupled):

-

Receptor Activation: Dermorphin binds to and stabilizes the active conformation of the μ-opioid receptor.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gi/o protein.

-

G Protein Dissociation: The G protein dissociates into Gαi/o-GTP and Gβγ subunits.

-

Downstream Effectors:

-

Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Modulates ion channels, primarily by activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are key mechanisms of analgesia.

-

Other Signaling Pathways: Dermorphin has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, which may be involved in the long-term effects of opioid receptor activation.[10][11]

Caption: Primary signaling pathway of Dermorphin via the μ-opioid receptor.

Conclusion

Dermorphin's unique chemical structure, particularly the presence of a D-alanine residue, confers upon it exceptional potency and selectivity for the μ-opioid receptor. This makes it a valuable pharmacological tool for studying opioid receptor function and a lead compound in the development of novel analgesics. A thorough understanding of its stereochemistry, binding kinetics, and signaling mechanisms, as outlined in this guide, is essential for researchers and drug development professionals working in the field of pain management and neuropharmacology.

References

- 1. Dermorphin - Wikipedia [en.wikipedia.org]

- 2. world-of-peptides.com [world-of-peptides.com]

- 3. dovepress.com [dovepress.com]

- 4. abbiotec.com [abbiotec.com]

- 5. Structural requirements for dermorphin opioid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Dermorphin (acetate) [smolecule.com]

- 7. Dermorphin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo) | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to Dermorphin (acetate) and its D-alanine Post-translational Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin (B549996), a heptapeptide (B1575542) of amphibian origin, stands out as a remarkably potent and selective µ-opioid receptor (MOR) agonist. Its high analgesic activity, surpassing that of morphine by a significant margin, is intrinsically linked to an unusual post-translational modification: the presence of a D-alanine residue at the second position. This modification, resulting from the enzymatic isomerization of a genetically encoded L-alanine, confers both high receptor affinity and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of dermorphin (acetate), focusing on its unique D-alanine modification, pharmacological properties, and the experimental methodologies used for its characterization. Detailed protocols for key assays, quantitative data on receptor binding and functional activity, and visualizations of its signaling pathway and biosynthesis are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a natural opioid peptide first isolated from the skin of South American frogs of the Phyllomedusa genus.[1][2] Its potent analgesic effects, estimated to be 30-40 times greater than morphine, have made it a subject of significant scientific interest.[1][3] The acetate (B1210297) form of dermorphin is commonly used in research settings for its stability and solubility.[4]

A key structural feature of dermorphin is the D-alanine at position 2. This is a rare example of a D-amino acid in a ribosomally synthesized peptide in vertebrates and is the result of a post-translational modification of an L-alanine residue.[5][6] This stereochemical inversion is critical for its high affinity and selectivity for the µ-opioid receptor and contributes to its reduced susceptibility to degradation by peptidases.[4]

This guide will delve into the technical aspects of dermorphin, including its biosynthesis, mechanism of action, and the analytical techniques employed in its study.

The D-alanine Post-translational Modification

The presence of D-alanine in dermorphin is a result of an enzymatic post-translational modification of a precursor peptide. The gene encoding the dermorphin precursor contains the standard codon for L-alanine.[5] Following ribosomal synthesis, an amino acid isomerase catalyzes the conversion of the L-alanine residue to a D-alanine residue within the peptide chain.[1][5] While the specific enzyme responsible for this isomerization in Phyllomedusa skin has not been fully characterized, analogous enzymes have been identified in other organisms.[5][7] This process is a crucial step in the biosynthesis of active dermorphin. The inversion of the stereochemistry at this position dramatically influences the peptide's conformation, leading to its potent biological activity.[4]

Quantitative Pharmacological Data

The pharmacological profile of dermorphin is characterized by its high affinity and selectivity for the µ-opioid receptor. The following tables summarize key quantitative data from various in vitro assays.

| Parameter | Receptor | Value | Assay Type | Cell Line/Tissue | Reference |

| Binding Affinity (Ki) | µ-opioid | 0.54 nM | Radioligand Binding | Not Specified | [8][9] |

| δ-opioid | 929 nM | Radioligand Binding | Not Specified | [8][9] | |

| Inhibitory Concentration (IC50) | µ-opioid | 1.6 nM | [³H]-dermorphin Binding | Rat brain membranes | [10] |

| µ-opioid | 0.72 nM | [³H]DAMGO Displacement | CHO cells | [11] | |

| µ-opioid | 40 nM | Fluorescent Ligand Displacement | CHO-K1 cells expressing MOR | [12][13] | |

| Potency (EC50) | µ-opioid | 9.07 (pEC50) | Dynamic Mass Redistribution | CHO cells | [14] |

| µ-opioid | 7.70 (pEC50) | GTPγ[³⁵S] Binding | Not Specified | [15] | |

| µ-opioid | 8.07 (pEC50) | Calcium Mobilization | CHO cells with Gαqi5 | [15] |

Signaling Pathway

Dermorphin exerts its effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins (primarily of the Gi/o family).[16][17] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[18] These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.[18]

Dermorphin µ-opioid receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of dermorphin for opioid receptors.[19][20]

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR).

-

Add increasing concentrations of unlabeled dermorphin.

-

To determine non-specific binding, use a separate set of wells with an excess of a non-radiolabeled antagonist (e.g., naloxone).

-

Add the membrane preparation to initiate the binding.

-

Incubate at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[12][19]

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.[9][19]

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Reaction:

-

In a 96-well plate, add the cell membranes, GDP, and varying concentrations of dermorphin.

-

For non-specific binding, include wells with an excess of unlabeled GTPγS.

-

Pre-incubate the plate at 30°C for approximately 15 minutes.[9]

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle agitation.[19]

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

-

Determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.[20]

-

cAMP Inhibition Assay

This assay measures the ability of dermorphin to inhibit the production of cyclic AMP (cAMP).[19][20]

-

Cell Culture and Treatment:

-

Culture cells stably expressing the µ-opioid receptor.

-

Pre-treat the cells with varying concentrations of dermorphin.

-

Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit (e.g., ELISA or TR-FRET-based assay).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the dermorphin concentration.

-

Determine the IC50 value from the dose-response curve.[20]

-

Biosynthesis and Characterization Workflow

The unique D-alanine in dermorphin necessitates specific analytical approaches for its characterization. The following diagram illustrates a typical workflow for the identification and characterization of dermorphin and its post-translational modification.

Workflow for Dermorphin Identification and Characterization.

Conclusion

Dermorphin remains a fascinating and pharmacologically significant peptide. Its high potency and selectivity for the µ-opioid receptor, conferred by the unusual D-alanine post-translational modification, make it a valuable tool for opioid research and a potential lead for the development of novel analgesics. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working with this unique molecule. Further research into the specific mechanisms of the L- to D-amino acid isomerization and the development of dermorphin analogs with improved therapeutic profiles are promising avenues for future investigation.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. cusabio.com [cusabio.com]

- 9. benchchem.com [benchchem.com]

- 10. Specific opioid binding sites for dermorphin in rat brain. A radioreceptor assay using the tritiated hormone as primary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo) | PLOS One [journals.plos.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Khan Academy [khanacademy.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Dermorphin (Acetate) and the Mu-Opioid Receptor: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dermorphin (B549996), a naturally occurring heptapeptide (B1575542) opioid, exhibits exceptionally high potency and selectivity as an agonist for the mu-opioid receptor (MOR).[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanism of action of dermorphin acetate (B1210297) at the MOR. We detail its binding affinity and kinetics, the subsequent signal transduction cascades, and the functional outcomes of receptor activation. This document synthesizes quantitative data into comparative tables, outlines detailed experimental protocols for key assays, and employs Graphviz visualizations to illustrate complex signaling pathways and workflows, serving as an in-depth resource for opioid research and pharmacology.

Introduction

First isolated from the skin of South American frogs of the genus Phyllomedusa, dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a unique opioid peptide notable for the presence of a D-alanine residue at its second position.[1][4][5] This structural feature is crucial for its potent and highly selective agonistic activity at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[4][6] Dermorphin's analgesic potency is reported to be 30-40 times that of morphine.[1] A thorough understanding of its interaction with the MOR is fundamental for leveraging its therapeutic potential in the development of novel analgesics with potentially improved side-effect profiles.[3][7]

Receptor Binding and Selectivity

Dermorphin's pharmacological profile is defined by its high-affinity and highly selective binding to the mu-opioid receptor over the delta (δ) and kappa (κ) opioid receptors.[3][8]

Quantitative Binding Affinity Data

The affinity of dermorphin for opioid receptors is quantified by its inhibition constant (Kᵢ), typically determined through competitive radioligand binding assays. The data clearly demonstrates its preference for the mu-opioid receptor.

| Compound | Receptor | Binding Affinity (Kᵢ or IC₅₀, nM) | Selectivity Profile |

| Dermorphin | Mu (μ) | ~1.0 [9] | Highly selective for Mu |

| Delta (δ) | ~180[9] | ||

| Kappa (κ) | >1000 | ||

| Dermorphin Analogs | Mu (μ) | 0.1 - 5.0 [7] | High affinity for Mu |

| Morphine | Mu (μ) | 1.2 - 611[10] | High affinity for Mu |

| DAMGO | Mu (μ) | ~1-2 | Mu-selective agonist |

Table 1: Comparative binding affinities of dermorphin and other standard opioids. Values are compiled from various studies and may differ based on experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of dermorphin acetate for the mu-opioid receptor.

Methodology:

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the recombinant human mu-opioid receptor.[11][12]

-

Radioligand: A tritiated, high-affinity MOR-selective ligand, such as [³H]DAMGO, is used at a concentration near its dissociation constant (Kₑ).[11]

-

Competitor: Dermorphin acetate is prepared in a range of concentrations.

-

Assay Procedure:

-

Incubation: Receptor membranes are incubated in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) with the radioligand and varying concentrations of dermorphin.[11]

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 120 minutes at room temperature) to reach binding equilibrium.[11]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer.[11]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]

-

-

Data Analysis: The concentration of dermorphin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

Experimental Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Signal Transduction Mechanism

As a GPCR agonist, dermorphin initiates a cascade of intracellular events upon binding to the MOR. The receptor is primarily coupled to inhibitory G-proteins of the Gαi/o family.

G-Protein Activation and Downstream Effectors

Activation of the MOR by dermorphin induces a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the G-protein into its Gα-GTP and Gβγ subunits, which then modulate various intracellular effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).[13]

-

Modulation of Ion Channels: The Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Signaling Pathway Diagram:

Caption: Dermorphin-activated MOR signaling cascade.

Quantitative Functional Data

The functional potency (EC₅₀) and efficacy (Eₘₐₓ) of dermorphin are assessed using assays that measure G-protein activation or its downstream consequences. Dermorphin consistently demonstrates high potency and full agonist activity.

| Assay Type | Parameter | Dermorphin | Morphine | Reference Compound |

| [³⁵S]GTPγS Binding | EC₅₀ | Potent (low nM) | Less potent than Dermorphin | DAMGO (Full Agonist)[14] |

| Eₘₐₓ | Full Agonist | Partial/Full Agonist | DAMGO (100%)[14][15] | |

| cAMP Inhibition | IC₅₀ | Potent (low nM) | Less potent than Dermorphin | DAMGO[16] |

| Analgesia (in vivo) | ED₅₀ | Extremely Potent (pmol range, ICV)[5][17] | 750-2170x less potent (ICV)[5][17] | - |

Table 2: Functional activity profile of dermorphin at the mu-opioid receptor. ICV: Intracerebroventricular.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To quantify the ability of dermorphin to activate G-proteins coupled to the MOR.

Methodology:

-

Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[18][19]

-

Materials: MOR-expressing cell membranes, [³⁵S]GTPγS, GDP, varying concentrations of dermorphin, and assay buffer.[9][18]

-

Assay Procedure:

-

Reaction Setup: Membranes are added to a multi-well plate containing assay buffer, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of dermorphin.[9]

-

Initiation: The reaction is initiated by adding [³⁵S]GTPγS to each well.[18]

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS.[9][18]

-

Termination & Separation: The reaction is stopped by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα proteins on the filter is measured by scintillation counting.

-

-

Data Analysis: Specific binding is plotted against the logarithm of the dermorphin concentration. Non-linear regression is used to fit a sigmoidal dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.[18]

Experimental Workflow Diagram:

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Conclusion

Dermorphin acetate acts as a highly potent and selective full agonist at the mu-opioid receptor. Its mechanism of action is initiated by high-affinity binding, which triggers the canonical Gαi/o protein signaling cascade. This leads to the inhibition of adenylyl cyclase and modulation of critical ion channels, resulting in a net inhibitory effect on neuronal activity that underlies its profound analgesic properties. The quantitative data consistently highlight its superiority over morphine in terms of both receptor affinity and functional potency. The detailed methodologies and mechanistic insights provided in this guide serve as a foundational resource for further research into dermorphin-based compounds and the broader field of opioid pharmacology.

References

- 1. Dermorphin - Wikipedia [en.wikipedia.org]

- 2. Dermorphin | Opioid Receptor | TargetMol [targetmol.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Structural requirements for dermorphin opioid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. scispace.com [scispace.com]

- 8. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Dermorphin-based potential affinity labels for mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 14. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ohsu.edu [ohsu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dermorphin (Acetate): A Technical Guide to Opioid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin (B549996), a naturally occurring heptapeptide (B1575542) first isolated from the skin of South American frogs of the genus Phyllomedusa, is a potent opioid agonist.[1] Its unique molecular structure, which notably includes a D-alanine residue at the second position, confers a remarkable pharmacological profile characterized by high potency and exceptional selectivity for the µ-opioid receptor (MOR).[1][2] This attribute makes dermorphin and its analogues subjects of significant interest in opioid research and the development of novel analgesics.

This technical guide provides a comprehensive overview of the binding affinity and selectivity of dermorphin (acetate) for the three classical opioid receptors: µ (mu), δ (delta), and κ (kappa). It includes quantitative binding and functional data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support advanced research and drug development.

Data Presentation: Binding Affinity and Functional Activity

The interaction of dermorphin with opioid receptors is quantified through binding affinity (Ki, IC50) and functional activity (EC50, Emax) metrics. The following tables summarize these key parameters, compiled from multiple in vitro studies. It is important to note that values may vary between studies due to differences in experimental conditions, such as tissue preparations and radioligands used.

Table 1: Dermorphin Opioid Receptor Binding Affinity

| Ligand | Receptor | Assay Type | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Dermorphin | Mu (µ) | Displacement Binding | Rat brain membranes | [³H]Dermorphin | 0.7 | 1.6 | [1][3] |

| Dermorphin | Mu (µ) | Displacement Binding | CHO-hMOR cell membranes | [³H]DAMGO | 1.89 | - | [4] |

| Dermorphin | Delta (δ) | Displacement Binding | Rat brain membranes | [³H]Tyr-DPen-Gly-Phe-DPen | 62 | - | [1][5] |

| Dermorphin | Delta (δ) | Displacement Binding | CHO-hDOR cell membranes | [³H]DPDPE | - | ~180 | [6] |

| Dermorphin | Kappa (κ) | Displacement Binding | Guinea pig cerebellum membranes | [³H]ethylketocyclazocine | >5000 | - | [1][5] |

| Dermorphin | Kappa (κ) | Displacement Binding | CHO-hKOR cell membranes | [³H]U69,593 | - | >1000 | [4] |

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity, where lower values indicate higher affinity.

Table 2: Dermorphin Opioid Receptor Functional Activity

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Dermorphin | Mu (µ) | [³⁵S]GTPγS Binding | CHO-hMOR | pEC50 | 7.84 | [7] |

| Dermorphin | Mu (µ) | Calcium Mobilization | CHO-hMOR-Gαqi5 | pEC50 | 8.07 | [8] |

| Dermorphin | Mu (µ) | ERK1/2 Phosphorylation | CHOhMOP | - | - | [7] |

Note: pEC50 is the negative logarithm of the EC50 (half-maximal effective concentration), a measure of agonist potency. Higher pEC50 values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of dermorphin at opioid receptors.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound (dermorphin) by measuring its ability to displace a radiolabeled ligand from its target receptor.

a. Membrane Preparation:

-

Tissues (e.g., rat brain) or cells expressing the opioid receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8][9]

-

The homogenate is centrifuged to pellet the cell membranes.[8][9]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

b. Binding Reaction:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR).[9]

-

Add varying concentrations of unlabeled dermorphin.[9]

-

For determination of non-specific binding, a high concentration of a non-selective antagonist like naloxone (B1662785) is used.[8]

-

Incubate the plate, typically at 30°C for 60 minutes, with gentle agitation to reach equilibrium.[9][10]

c. Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[8][9]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[1]

-

Measure the radioactivity retained on the filters using a scintillation counter.[11]

d. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the dermorphin concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of dermorphin that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding, providing an indication of the compound's efficacy and potency.[12]

a. Membrane Preparation:

-

Prepare cell membranes from cells stably expressing the opioid receptor of interest as described in the radioligand binding assay protocol.[1]

b. Assay Reaction:

-

In a 96-well plate, add the membrane preparation (10-40 µg of protein), GDP, and varying concentrations of dermorphin.[1][10]

-

Pre-incubate the plate at 30°C for approximately 15 minutes.[1][13]

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[9]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow for agonist-stimulated [³⁵S]GTPγS binding.[1][10]

c. Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.[1]

-

Wash the filters to remove unbound [³⁵S]GTPγS.[1]

-

Quantify the radioactivity on the filters using a scintillation counter.[13]

d. Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the dermorphin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[13]

cAMP Inhibition Assay

This assay measures the ability of a Gαi/o-coupled receptor agonist like dermorphin to inhibit the production of cyclic AMP (cAMP).

a. Cell Culture and Treatment:

-

Use whole cells stably expressing the opioid receptor of interest.[6]

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.[9]

-

Stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.[1][6]

-

Add varying concentrations of dermorphin to the cells and incubate.[1]

b. cAMP Measurement:

d. Data Analysis:

-

Plot the cAMP levels against the logarithm of the dermorphin concentration to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production.

-

Determine the EC50 value, which represents the concentration of dermorphin that produces 50% of its maximal inhibitory effect.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for dermorphin and the workflows for the described experimental protocols.

Caption: Dermorphin-induced µ-opioid receptor signaling pathway.

Caption: Workflow for a radioligand displacement binding assay.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific opioid binding sites for dermorphin in rat brain. A radioreceptor assay using the tritiated hormone as primary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin–Ranatensin Hybrid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo) | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

The Pharmacological Profile of Dermorphin (Acetate): A Technical Guide for Researchers

An In-depth Examination of a Potent Heptapeptide (B1575542) Mu-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin (B549996), a naturally occurring heptapeptide first isolated from the skin of South American frogs of the genus Phyllomedusa, stands out as a remarkably potent and selective agonist for the mu (µ)-opioid receptor.[1] Its unique structure, which includes a D-alanine residue at the second position, confers a pharmacological profile characterized by exceptionally high antinociceptive potency, significantly exceeding that of morphine.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of Dermorphin (acetate), with a focus on its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research, and quantitative data are summarized for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of its mechanism of action and characterization.

Introduction

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) is a member of the dermorphin family of opioid peptides.[1] The presence of a D-amino acid is a rare feature in animal-derived peptides and is crucial for its high affinity and selectivity for the µ-opioid receptor.[2] As a highly potent analgesic, Dermorphin is reported to be 30-40 times more potent than morphine.[1] This exceptional potency has made it a subject of significant interest in the field of opioid research and drug development. This guide aims to provide a detailed technical resource on the core pharmacological aspects of Dermorphin, catering to the needs of researchers and scientists in the field.

Receptor Binding Profile

Dermorphin exhibits a high affinity and selectivity for the µ-opioid receptor over delta (δ) and kappa (κ) opioid receptors. This selectivity is a key characteristic that distinguishes it from many other opioid compounds and contributes to its specific pharmacological effects.

Quantitative Data: Receptor Binding Affinities

The binding affinity of Dermorphin for opioid receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Radioligand Used | Cell Line/Tissue |

| Dermorphin | Mu (µ) | ~1 | [3H]DAMGO | Not Specified |

| Delta (δ) | ~180 | [3H]DPDPE | Not Specified | |

| Kappa (κ) | >1000 | [3H]U69593 | Not Specified | |

| Morphine | Mu (µ) | 1-10 | [3H]DAMGO | Recombinant human MOR |

| DAMGO | Mu (µ) | 1-5 | [3H]DAMGO | Recombinant human MOR |

Note: The Ki values presented are compiled from various sources and may vary depending on the specific experimental conditions, radioligand, and tissue or cell line used.[3]

Functional Activity

Dermorphin acts as a potent agonist at the µ-opioid receptor, initiating a cascade of intracellular signaling events that ultimately lead to its pharmacological effects, most notably analgesia. Its functional activity can be assessed through various in vitro and in vivo assays.

In Vitro Functional Assays

GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding. The potency (EC50) and efficacy (Emax) of an agonist can be determined. Dermorphin and its analogue, DermATTO488, have been shown to stimulate the binding of GTPγ[35S] with pEC50 values of 7.84 and 7.62, respectively.[4]

Guinea Pig Ileum (GPI) Assay: The GPI preparation is a classic model for studying the inhibitory effects of opioids on smooth muscle contraction. The myenteric plexus of the guinea pig ileum is rich in µ-opioid receptors, and their activation by agonists like Dermorphin inhibits the electrically stimulated contractions.[5] Dermorphin is significantly more potent than morphine in this assay.[2]

In Vivo Antinociceptive Activity

Tail-Flick Test: This is a common method for assessing the analgesic properties of compounds in rodents. The test measures the latency of the animal to withdraw its tail from a thermal stimulus. Dermorphin produces potent and long-lasting analgesia in this test.[2]

Quantitative Data: Functional Potency and Efficacy

| Assay | Parameter | Dermorphin | Morphine |

| GTPγS Binding Assay | pEC50 | 7.84 ± 0.23 | - |

| Emax (fold stimulation) | 1.52 ± 0.36 | - | |

| Guinea Pig Ileum Assay | Relative Potency | ~39x > Morphine | 1 |

| Rat Tail-Flick Test (i.c.v.) | ED50 (pmol/rat) | 13-23 | 9800 - 49800 |

Note: Data are compiled from multiple sources and experimental conditions may vary.[2][4]

Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, Dermorphin's binding to the µ-opioid receptor initiates a cascade of intracellular events mediated by heterotrimeric G-proteins (Gi/o).

G-Protein Coupling and Downstream Effectors

Upon activation by Dermorphin, the µ-opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate the activity of various downstream effector proteins:

-

Inhibition of Adenylyl Cyclase: The activated Gα(i/o) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6]

-

Modulation of Ion Channels:

-

Activation of Potassium Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] This leads to an efflux of K+ ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

-

Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (N-type and L-type), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.[9][10]

-

Caption: Mu-opioid receptor signaling pathway activated by Dermorphin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide representative protocols for key in vitro and in vivo assays used to characterize the pharmacological profile of Dermorphin.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of Dermorphin for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: Dermorphin (acetate).

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of Dermorphin.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the Dermorphin concentration.

-

Determine the IC50 value (the concentration of Dermorphin that inhibits 50% of the specific binding of [3H]-DAMGO) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay quantifies the activation of G-proteins by an agonist.

Objective: To determine the EC50 and Emax of Dermorphin for G-protein activation via the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the µ-opioid receptor.

-

Radioligand: [35S]GTPγS.

-

Test Compound: Dermorphin (acetate).

-

Positive Control: DAMGO.

-

Reagents: GDP, unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare crude membranes from cells or tissues expressing the µ-opioid receptor.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding).

-

Diluted Dermorphin, vehicle, or DAMGO.

-

Membrane suspension (10-20 µg of protein per well).

-

GDP (final concentration 10-100 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

-

Data Analysis:

-

Subtract non-specific binding to obtain specific binding.

-

Plot specific binding against the logarithm of the Dermorphin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[12]

-

Guinea Pig Ileum Bioassay

This ex vivo assay measures the inhibitory effect of opioids on electrically induced muscle contractions.

Objective: To determine the IC50 of Dermorphin for inhibiting contractions of the guinea pig ileum.

Materials:

-

Guinea Pig Ileum segment.

-

Organ Bath with Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Electrical Stimulator and Transducer.

-

Test Compound: Dermorphin (acetate).

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Krebs solution.

-

Stimulation: The ileum is subjected to electrical field stimulation to induce twitch contractions.

-

Drug Administration: Once stable contractions are achieved, cumulative concentrations of Dermorphin are added to the organ bath.

-

Measurement: The inhibition of the twitch response is measured for each concentration of Dermorphin.

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the Dermorphin concentration to determine the IC50 value.

Rat Tail-Flick Test

This in vivo assay assesses the antinociceptive (pain-relieving) effects of a compound.

Objective: To determine the ED50 of Dermorphin for producing analgesia in rats.

Materials:

-

Male Sprague-Dawley rats.

-

Tail-flick analgesiometer (radiant heat source).

-

Test Compound: Dermorphin (acetate).

Procedure:

-

Baseline Measurement: The baseline tail-flick latency (time to withdraw the tail from the heat source) is determined for each rat. A cut-off time is set to prevent tissue damage.[13]

-

Drug Administration: Dermorphin is administered, typically via intracerebroventricular (i.c.v.) or intravenous (i.v.) injection.

-

Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration.

-

Data Analysis: The maximum possible effect (%MPE) is calculated for each animal at each time point. The ED50 (the dose that produces 50% of the maximum possible effect) is then determined.

Conclusion

Dermorphin (acetate) is a heptapeptide with a remarkable pharmacological profile, characterized by its high potency and selectivity as a µ-opioid receptor agonist. Its potent antinociceptive effects, demonstrated in a variety of preclinical models, underscore its significance in opioid research. The detailed understanding of its receptor binding characteristics, functional activity, and downstream signaling pathways, as outlined in this guide, provides a solid foundation for further investigation into its therapeutic potential and for the development of novel analgesics with improved pharmacological properties. The provided experimental protocols serve as a practical resource for researchers aiming to explore the intricate pharmacology of this unique opioid peptide.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. μ-Opioid Receptors: Ligand-Dependent Activation of Potassium Conductance, Desensitization, and Internalization | Journal of Neuroscience [jneurosci.org]

- 8. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 9. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rjptsimlab.com [rjptsimlab.com]

Dermorphin (Acetate): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin (B549996), a potent and selective μ-opioid receptor agonist, holds significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the solubility and stability characteristics of dermorphin and its common salt form, dermorphin (acetate). The information compiled herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and analysis of this heptapeptide. This document summarizes available quantitative data on solubility in various solvents, discusses known stability profiles, and outlines potential degradation pathways. Furthermore, it provides detailed, adaptable experimental protocols for solubility and stability assessment, alongside a visualization of the primary signaling pathway associated with dermorphin's mechanism of action.

Introduction

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a naturally occurring opioid peptide originally isolated from the skin of South American frogs of the Phyllomedusa genus. Its high potency and selectivity for the μ-opioid receptor make it a subject of considerable interest in pain management research. Understanding the physicochemical properties of dermorphin, particularly its solubility and stability, is paramount for its effective use in preclinical and clinical research, as well as for the development of potential therapeutic formulations. This guide aims to consolidate the available technical information on these critical parameters.

Solubility Characteristics

Dermorphin (acetate) is supplied as a crystalline solid. The solubility of the peptide is influenced by the solvent, pH, and the presence of salts.

Table 1: Solubility of Dermorphin (Acetate) in Various Solvents

| Solvent | Approximate Solubility (mg/mL) | Reference |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | [1] |

| Ethanol | ~30 | [1] |

| Dimethyl Sulfoxide (DMSO) | ~30 | [1] |

| Dimethylformamide (DMF) | ~30 | [1] |

| Water | Soluble | [2] |

Note: It is recommended to purge organic solvents with an inert gas before dissolving the peptide.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Stability Profile

The stability of dermorphin is a critical factor for its storage, handling, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and enzymatic cleavage.

Solid-State Stability

As a crystalline solid, dermorphin (acetate) exhibits good long-term stability when stored under appropriate conditions.

Table 2: Solid-State Stability of Dermorphin (Acetate)

| Storage Condition | Stability | Reference |

| -20°C | ≥ 4 years | [2] |

Solution Stability

The stability of dermorphin in solution is significantly influenced by pH, temperature, and the presence of enzymes.

-

pH-Dependent Stability: While comprehensive quantitative data on the pH-stability profile of dermorphin is limited, one study on a dermorphin derivative in an aqueous solution at pH 5.47 did not report immediate degradation, suggesting some stability in a slightly acidic environment.[3] Generally, peptides are susceptible to hydrolysis at both acidic and basic pH. It is advisable to prepare fresh solutions for immediate use.

-

Temperature Stability: Aqueous solutions of dermorphin are not recommended for long-term storage, even at refrigerated temperatures.[1] For short-term storage of a few days, refrigeration at 2-8°C in a sterile, light-protected container may be acceptable, but long-term storage of peptide solutions is not recommended.[4] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[4]

-

Enzymatic Degradation: Dermorphin is susceptible to enzymatic degradation. A study on the in vitro degradation of dermorphin in rat brain and kidney homogenates identified the cleavage of the peptide bond between Glycine and Tyrosine, resulting in the formation of the N-terminal tetrapeptide (H-Tyr-D-Ala-Phe-Gly-OH) as a primary catabolite.[5] The presence of a D-amino acid at the second position (D-Ala) confers some resistance to degradation by aminopeptidases.[6]

Potential Degradation Pathways

Based on the structure of dermorphin and general knowledge of peptide degradation, the following pathways are potential routes of instability:

-

Hydrolysis: Cleavage of the peptide backbone, particularly at acidic or basic pH.

-

Oxidation: The tyrosine residues are susceptible to oxidation.

-

Deamidation: The C-terminal serine amide could potentially undergo deamidation.

-

Enzymatic Cleavage: As demonstrated, specific peptidases can cleave the peptide chain.[5]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of dermorphin (acetate), adapted from common practices for synthetic peptides.

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of dermorphin (acetate) in a desired solvent.

Objective: To determine the approximate solubility of dermorphin (acetate) in a specific solvent.

Materials:

-

Dermorphin (acetate) powder

-

Selected solvent (e.g., water, PBS, ethanol, DMSO)

-

Vortex mixer

-

Sonicator

-

Microcentrifuge

-

Analytical balance

Procedure:

-

Weigh a small, accurately known amount of dermorphin (acetate) (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, sonicate the sample for 5-10 minutes.

-

Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.

-

If undissolved particles remain, add another known volume of solvent and repeat steps 3-5 until the peptide is fully dissolved.

-

Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the peptide.

Workflow for Solubility Determination

Caption: Workflow for determining peptide solubility.

Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of dermorphin (acetate) and separate it from potential degradation products.

Objective: To develop and validate an HPLC method capable of quantifying dermorphin (acetate) in the presence of its degradation products.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Dermorphin (acetate) reference standard

-

Forced degradation samples (see Protocol 4.3)

Procedure:

-

Sample Preparation: Prepare a stock solution of dermorphin (acetate) in a suitable solvent (e.g., Mobile Phase A) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Initial):

-

Flow rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

-

-

Method Optimization:

-

Inject the undergraded dermorphin (acetate) standard and the forced degradation samples.

-

Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of the main dermorphin peak from all degradation product peaks.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-